
4-tert-Butylbenzyl mercaptan
Overview
Description
4-tert-Butylbenzyl mercaptan is a benzyl mercaptan derivative that is commonly used as a ligand for synthesizing metal clusters.
Scientific Research Applications
Quantum Dot Research
4-tert-Butylbenzyl mercaptan (BBT) has been utilized in the development of organic-soluble monolayer-protected silver clusters (AgBBT MPCs), which are examples of dissolved silver nanoparticles. These nanoparticles exhibit quantized one-electron double-layer charging voltammetry and are used in exploring electrochemistry and optical absorbance spectra. Their applications are significant in the field of nanotechnology and materials science (Branham et al., 2006).
Antioxidant Action in Polymer Chemistry
BBT derivatives have been studied for their role as antioxidants in polymer chemistry. For instance, 3,5-di-tert-butyl-4-hydroxybenzyl mercaptan, a compound related to BBT, has been reacted with ABS latex to produce polymers with enhanced heat and light stability. These findings are crucial for developing durable and resilient polymeric materials (Fernando & Scott, 1980).
Cataluminescence Gas Sensors
BBT-related compounds have been used in developing gas sensors for detecting volatile sulfur compounds like tert-butyl mercaptan. These sensors are based on cataluminescence emission during catalytic oxidation on nanosized V2O5 surfaces. Such sensors are vital in environmental monitoring and safety applications (Zhang et al., 2010).
Luminescent Silver Clusters
Research has been conducted on synthesizing highly luminescent mixed chalcogenide silver clusters protected with BBT ligands. These clusters, like Ag56Se13S15, exhibit specific emissions and have been used to develop sensors for detecting heavy metal ions. This application is significant in the field of environmental sensing and material science (Manju et al., 2016).
Oxidative Stress Studies
Studies have been conducted on the oxidative stress caused by BBT-related compounds, specifically in the context of occupational exposure. Research has looked into the effects on biomarkers like lipid peroxidation and acetylcholinesterase activity, contributing to our understanding of the health hazards associated with exposure to these compounds (Zendehdel et al., 2022).
Mechanism of Action
Target of Action
4-tert-Butylbenzyl mercaptan, also known as (4-tert-butylphenyl)methanethiol, primarily targets the voltage-gated sodium channel Nav1.7 . This channel is a key control point for pain perception, making it a potential target for a new generation of analgesics .
Mode of Action
The interaction of this compound with its target, the Nav1.7 channel, results in the inhibition of this channel This inhibition is state-dependent, meaning it depends on the state of the channel (open, closed, or inactivated) The exact molecular interactions between this compound and the Nav1
Biochemical Pathways
The inhibition of the Nav1.7 channel by this compound affects the transmission of pain signals . The Nav1.7 channel plays a crucial role in the generation and conduction of action potentials in neurons. By inhibiting this channel, this compound can potentially reduce the perception of pain.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of pain signal transmission . By inhibiting the Nav1.7 channel, this compound can potentially decrease the excitability of pain-sensing neurons, thereby reducing the perception of pain.
Safety and Hazards
4-tert-Butylbenzyl mercaptan is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Future Directions
Biochemical Analysis
Biochemical Properties
4-tert-Butylbenzyl mercaptan plays a significant role in biochemical reactions, particularly as a ligand for metal clusters. It interacts with enzymes such as lipoxygenase, inhibiting its activity in the metabolism of certain compounds . Additionally, this compound is used in the preparation of N-Me-aminopyrimidinone derivatives, which are potent state-dependent inhibitors of voltage-gated sodium channels .
Cellular Effects
This compound influences various cellular processes. It has been shown to inhibit certain enzymes, affecting cellular metabolism and signaling pathways . The compound’s interaction with voltage-gated sodium channels can impact cell signaling and gene expression, leading to changes in cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of lipoxygenase and voltage-gated sodium channels, leading to enzyme inhibition and changes in gene expression . These interactions result in altered cellular signaling and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its inhibitory effects on enzymes may diminish over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular signaling. At higher doses, toxic or adverse effects may be observed, including disruption of cellular metabolism and potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes such as lipoxygenase. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s role in preparing N-Me-aminopyrimidinone derivatives also highlights its involvement in specific biochemical pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
This compound’s subcellular localization is directed by targeting signals and post-translational modifications. These factors guide the compound to specific compartments or organelles, where it exerts its biochemical effects .
Properties
IUPAC Name |
(4-tert-butylphenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYKSYBJKIMANV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373791 | |
| Record name | 4-tert-Butylbenzyl mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49543-63-7 | |
| Record name | 4-tert-Butylbenzyl mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-tert-butylphenyl)methanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-tert-Butylbenzyl mercaptan in synthesizing metal nanoclusters?
A: this compound acts as a stabilizing ligand, binding to the surface of silver or gold nanoclusters and preventing their aggregation. [, , ] This protective layer allows for the controlled growth of atomically precise clusters with specific numbers of metal atoms and ligands.
Q2: How does the structure of this compound influence its stabilizing properties?
A: The structure of this compound features a sulfur atom with a strong affinity for gold and silver. This sulfur atom forms a strong bond with the metal atoms on the cluster surface. The bulky tert-butylbenzyl group provides steric hindrance, preventing the clusters from coming too close and aggregating. [, ]
Q3: Can you provide an example of a specific nanocluster synthesized using this compound and its potential application?
A: One example is the Ag56Se13S15 cluster protected with this compound. This cluster exhibits strong luminescence with a quantum yield of 21%. [] The cluster’s emission is selectively quenched by mercuric ions (Hg2+), making it a potential candidate for developing highly sensitive mercury sensors. []
Q4: Are there any analytical techniques used to characterize nanoclusters synthesized with this compound?
A4: Yes, researchers utilize a variety of techniques to characterize these nanoclusters. These include:
- Mass Spectrometry (MS): Used to determine the exact mass of the clusters, providing information on the number of metal atoms and ligands. [, , ]
- Elemental Analysis: Confirms the elemental composition and stoichiometry of the synthesized clusters. []
- X-ray Diffraction (XRD): Reveals the arrangement of atoms within the cluster and provides insight into their crystal structure. []
- Transmission Electron Microscopy (TEM): Allows for the visualization of the size and shape of the nanoclusters. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


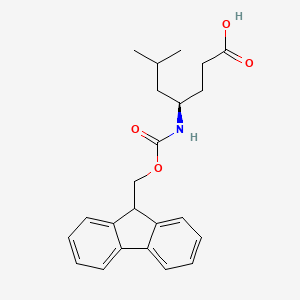
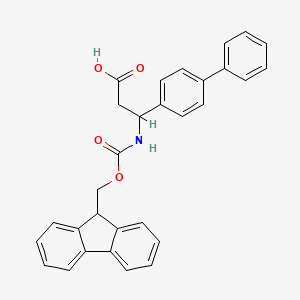

![(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1334012.png)
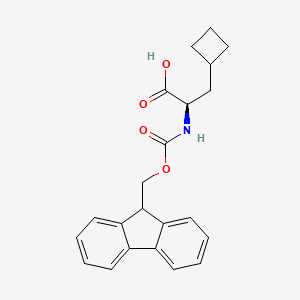
![(3aR,5S,6R,6aS)-5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid](/img/structure/B1334020.png)
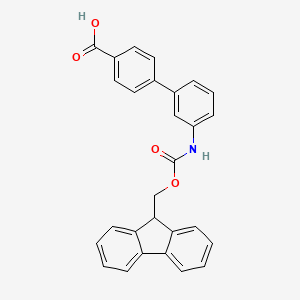
![2-[(3S)-3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B1334027.png)
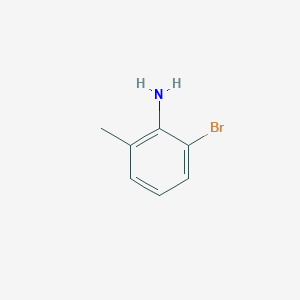
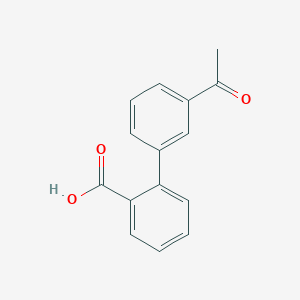
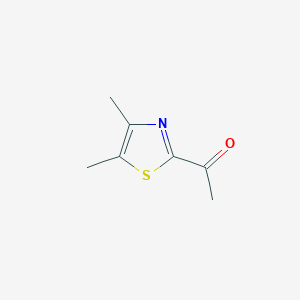
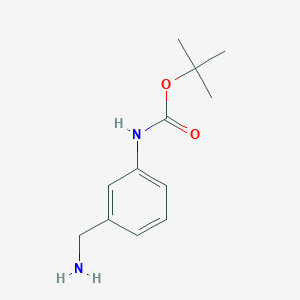

![2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid](/img/structure/B1334040.png)
